molecular formula C20H18N4O5 B2734663 N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899990-71-7

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2734663
CAS No.: 899990-71-7
M. Wt: 394.387
InChI Key: OENCSZXERQQDJZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a nitrophenyl group, and a pyridazinone moiety, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, methoxybenzyl chloride, and nitrophenylhydrazine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the nitrophenyl and pyridazinone moieties.

    N-(4-methoxyphenyl)-N-methylacetamide: Contains a methoxyphenyl group and an acetamide group but differs in the substitution pattern.

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Features a dimethoxyphenyl group and an acetamide group, differing in the aromatic substitution.

Uniqueness

N-(2-methoxybenzyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combination of methoxyphenyl, nitrophenyl, and pyridazinone groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-29-18-5-3-2-4-15(18)12-21-19(25)13-23-20(26)11-10-17(22-23)14-6-8-16(9-7-14)24(27)28/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCSZXERQQDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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